molecular formula C12H18BrN3O2 B13914646 tert-butyl 3-bromo-2-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate

tert-butyl 3-bromo-2-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate

Cat. No.: B13914646
M. Wt: 316.19 g/mol
InChI Key: AMHVAZUNESEMJB-UHFFFAOYSA-N
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Description

Chemical Structure:
The compound tert-butyl 3-bromo-2-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate features a pyrazolo[4,3-c]pyridine core, a bicyclic heterocyclic system with nitrogen atoms at positions 1, 4, and 5. The tert-butyl carboxylate group at position 5 enhances steric protection and solubility, while the bromine atom at position 3 and the methyl group at position 2 contribute to its reactivity and steric profile. This structure is frequently utilized as a key intermediate in pharmaceutical synthesis, particularly for kinase inhibitors or anti-inflammatory agents .

For example, methylhydrazine is often used in cyclopentane-fused pyrazolo[4,3-c]pyridine synthesis, as seen in the preparation of related intermediates .

Properties

Molecular Formula

C12H18BrN3O2

Molecular Weight

316.19 g/mol

IUPAC Name

tert-butyl 3-bromo-2-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate

InChI

InChI=1S/C12H18BrN3O2/c1-12(2,3)18-11(17)16-6-5-9-8(7-16)10(13)15(4)14-9/h5-7H2,1-4H3

InChI Key

AMHVAZUNESEMJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=NN(C(=C2C1)Br)C

Origin of Product

United States

Preparation Methods

Starting Materials and Reagents

  • tert-butyl 3-iodo-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate is used as a precursor.
  • Brominating agents such as N-bromosuccinimide (NBS) are employed for selective bromination.
  • Solvents include dichloromethane (DCM) , tetrahydrofuran (THF) , and mixtures with water.
  • Acidic conditions are sometimes used for deprotection or intermediate transformations (e.g., trifluoroacetic acid).
  • Bases such as diisopropylethylamine (DIPEA) are used to neutralize acidic byproducts and facilitate reaction progress.

Reaction Conditions

  • Bromination is conducted under ice bath cooling to control reaction rate and selectivity.
  • Reaction times vary between 2 to 24 hours depending on the step.
  • Purification is achieved by flash column chromatography using gradients of methanol/dichloromethane or ethyl acetate/n-hexane.
  • The final product is isolated as a white solid with high purity.

Representative Experimental Procedure

Step Reagents and Conditions Description Yield/Outcome
1 tert-butyl 3-iodo-pyrazolo[4,3-c]pyridine derivative + TFA in DCM Deprotection of protecting groups at room temperature for 30 min Crude intermediate
2 Intermediate + KOH in THF/H2O Hydrolysis at room temperature for 3 hours Neutralized aqueous solution
3 Neutralized solution extracted with ethyl acetate, dried Organic layer isolation Crude product
4 Crude product + N-bromosuccinimide (NBS) in DCM, ice bath Selective bromination for 2 hours tert-butyl 3-bromo derivative
5 Flash column chromatography (0-5% MeOH/DCM gradient) Purification Pure this compound

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :
    • Proton NMR (1H NMR) and Carbon NMR (13C NMR) confirm the structure and substitution pattern.
    • Chemical shifts referenced to tetramethylsilane or residual solvent peaks.
  • Mass Spectrometry (MS) :
    • Confirms molecular weight and bromine isotopic pattern.
  • Chromatography :
    • Flash column chromatography used for purification.
    • Gas chromatography (GC) and GC-MS for purity and identity confirmation.

Research Results and Data Summary

Parameter Value/Condition Notes
Bromination agent N-bromosuccinimide (NBS) Used in slight molar excess (0.95 eq)
Solvent Dichloromethane (DCM) Dry, under ice bath conditions
Reaction time 2 hours Controlled to avoid over-bromination
Purification Flash column chromatography Gradient 0-5% MeOH/DCM
Product state White solid High purity confirmed by NMR and MS
Yield Typically moderate to high (not explicitly stated) Dependent on scale and exact conditions

Notes on Methodology and Literature Context

  • The synthetic approach is adapted from recent peer-reviewed supplementary methods describing pyrazolo[4,3-c]pyridine derivatives functionalization, emphasizing mild conditions and selective halogenation to preserve sensitive ester groups.
  • The use of NBS under controlled temperature is critical for regioselectivity.
  • Purification strategies are standard for heterocyclic compounds, ensuring removal of side products and unreacted starting materials.
  • Analytical techniques follow best practices for heterocyclic compound characterization, with detailed NMR and MS data supporting structure assignment.

Chemical Reactions Analysis

Types of Reactions: tert-butyl 3-bromo-2-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .

Scientific Research Applications

Tert-butyl 3-bromo-2-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate is a chemical compound featuring a pyrazolo[4,3-c]pyridine core structure, characterized by fused bicyclic rings that include pyridine and pyrazole moieties. The addition of a tert-butyl group and a bromine atom gives this compound unique properties, making it applicable in medicinal chemistry and organic synthesis.

Scientific Research Applications

This compound, with a molecular weight of 302.17 g/mol and the molecular formula C12H18N3O2BrC_{12}H_{18}N_3O_2Br, is relevant in the following scientific research applications [1, 3]:

  • Medicinal Chemistry Due to its structural features resembling known pharmacophores, this compound has potential applications in medicinal chemistry. It may serve as a lead compound for developing new drugs targeting neurological disorders, or as a building block for synthesizing more complex bioactive molecules.
  • Organic Synthesis This compound is utilized as a building block in organic synthesis for creating more complex molecules. The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions to ensure high yields and purity of the final product.
  • Receptor Interaction Studies Interaction studies involving this compound are crucial for understanding its pharmacological profile. Research has shown that compounds with similar structures can interact with various biological targets, including receptors and enzymes involved in neurotransmission and neuroprotection. In vitro studies could help elucidate its binding affinity and efficacy at specific targets, paving the way for further development as a therapeutic agent.

Mechanism of Action

The mechanism of action of tert-butyl 3-bromo-2-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications
Target Compound 3-Br, 2-Me, 5-COO-tBu C₁₃H₁₈BrN₃O₂ 340.21 g/mol Intermediate for bromine-mediated coupling reactions
tert-Butyl 3-bromo-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate (CAS 1936429-07-0) 3-Br, 1-Me, 5-COO-tBu C₁₂H₁₈BrN₃O₂ 326.19 g/mol Bromine as leaving group; methyl enhances metabolic stability
tert-Butyl 3-acetyl-2-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate (CAS 2752741-86-7) 3-Ac, 2-Me, 5-COO-tBu C₁₄H₂₁N₃O₃ 279.34 g/mol Acetyl group enables nucleophilic additions; used in kinase inhibitors
tert-Butyl 2-(4-chloro-3,5-dimethylphenyl)-3-(2-oxoimidazol-1-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate (Compound 55c) 2-Aryl, 3-imidazolone, 5-COO-tBu C₂₃H₂₆ClN₅O₃ 508.34 g/mol Aryl groups enhance binding affinity; imidazolone for hydrogen bonding
tert-Butyl 3-amino-2-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate 3-NH₂, 2-Me, 5-COO-tBu C₁₂H₂₀N₄O₂ 252.31 g/mol Amino group enables further derivatization (e.g., amide coupling)

Key Findings :

Substituent Effects on Reactivity: Bromine at position 3 (target compound) facilitates Suzuki-Miyaura cross-coupling reactions, whereas acetyl or amino groups at the same position enable nucleophilic or electrophilic modifications . Methyl groups at position 2 (target compound) or 1 (CAS 1936429-07-0) influence steric hindrance and metabolic stability. For instance, the 1-methyl derivative shows improved resistance to oxidative degradation .

Biological Activity :

  • Aryl-substituted derivatives (e.g., Compound 55c) exhibit enhanced binding to kinase domains due to hydrophobic interactions, as evidenced by LC/MS retention time (0.83 min) and molecular ion [M+H]⁺ at m/z 508 .
  • The tert-butyl carboxylate group universally improves solubility in organic solvents, critical for pharmaceutical formulation .

Synthetic Utility :

  • Brominated analogs (target compound and CAS 1936429-07-0) are pivotal in palladium-catalyzed cross-coupling reactions, enabling rapid diversification of the pyrazolo[4,3-c]pyridine scaffold .
  • Acetylated derivatives (CAS 2752741-86-7) serve as precursors for heterocyclic expansions via condensation reactions .

Research Implications

  • Drug Development : Brominated pyrazolo[4,3-c]pyridines are valuable intermediates for anticancer agents, as bromine can be replaced with pharmacophores like aryl or heteroaryl groups .
  • Material Science : The tert-butyl group’s steric bulk aids in crystallinity, as demonstrated in X-ray diffraction studies of related compounds (e.g., tert-butyl 3-oxo derivatives) .

Biological Activity

Tert-butyl 3-bromo-2-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis, and research findings, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C12_{12}H18_{18}BrN3_3O2_2
  • Molecular Weight : 316.19 g/mol
  • CAS Number : 2748631-31-2
  • IUPAC Name : this compound

The structure features a fused bicyclic ring system that includes both pyridine and pyrazole moieties, which are known for their diverse pharmacological profiles .

Biological Activity Overview

Research indicates that compounds within the pyrazolo[4,3-c]pyridine class exhibit a variety of biological activities, including:

  • Anticancer properties : In vitro studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines.
  • Enzyme inhibition : Some derivatives demonstrate significant inhibitory activity against enzymes such as carbonic anhydrases (CAs), which are important in various physiological processes .

Anticancer Activity

A study investigating pyrazolo[4,3-c]pyridines highlighted their potential as anticancer agents. For instance, certain derivatives exhibited IC50_{50} values in the nanomolar range against breast cancer cell lines (e.g., MDA-MB-231) while showing reduced effects on non-cancerous cells . This selectivity suggests a promising therapeutic window for targeting cancer cells.

Enzyme Inhibition

Another significant area of research involves the inhibitory effects on carbonic anhydrases. A comparative analysis revealed that some pyrazolo[4,3-c]pyridine derivatives are more potent than established inhibitors against isoforms hCA I and hCA II. The binding modes of these compounds were elucidated using computational methods, indicating their potential as lead compounds for developing new enzyme inhibitors .

Data Tables

CompoundTargetIC50_{50} (μM)Selectivity Index
Compound 1fhCA I0.87High
Compound 1ghCA II1.75Moderate
tert-butyl 3-bromo...MDA-MB-2310.12620-fold

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the pyrazole ring through cyclization.
  • Introduction of the bromine atom via electrophilic bromination.
  • Esterification to yield the final product.

The careful control of reaction conditions is essential to maximize yield and purity .

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